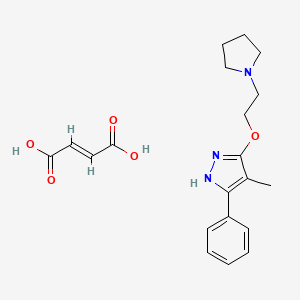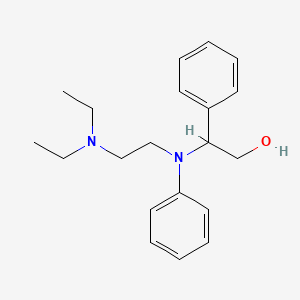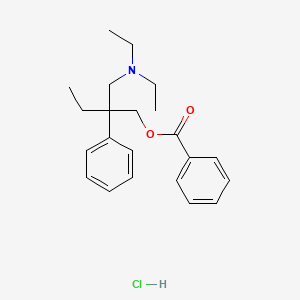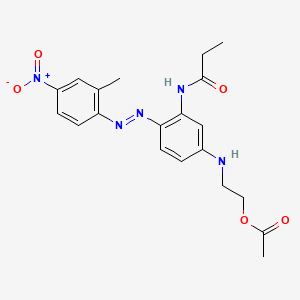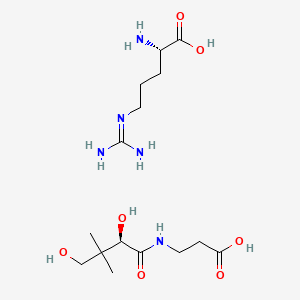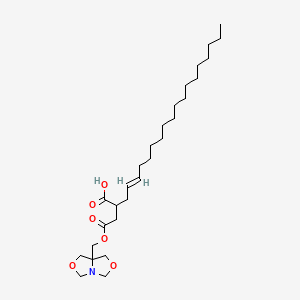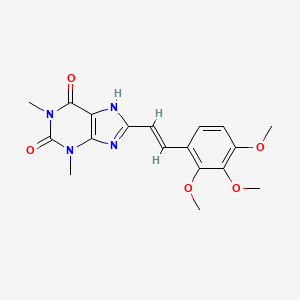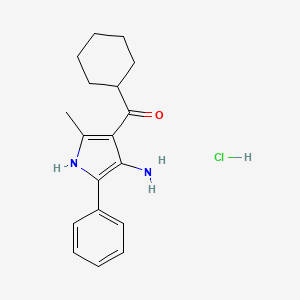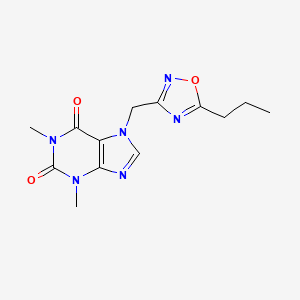
Silybin 11-O-phosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silybin 11-O-phosphate sodium salt is a derivative of silybin, a polyphenolic flavonoid found in the seeds of the milk thistle plant (Silybum marianum). Silybin is known for its hepatoprotective, antioxidant, and anti-inflammatory properties. The phosphorylation of silybin enhances its solubility and bioavailability, making it more effective for therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silybin 11-O-phosphate sodium salt is synthesized by the phosphorylation of silybin using phosphorus oxychloride (POCl3) as the phosphorylating agent. The reaction typically occurs in an organic solvent such as pyridine or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale phosphorylation reactions followed by purification processes such as crystallization or chromatography to obtain the pure compound. The use of solid-liquid technology can enhance the aqueous solubility of the compound, making it suitable for pharmaceutical formulations .
Analyse Chemischer Reaktionen
Types of Reactions
Silybin 11-O-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silybin derivatives with enhanced antioxidant properties.
Reduction: Reduction reactions can modify the functional groups on the silybin molecule, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s solubility and bioavailability
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions
Major Products
The major products formed from these reactions include silybin derivatives with modified functional groups, which can enhance their therapeutic properties and solubility .
Wissenschaftliche Forschungsanwendungen
Silybin 11-O-phosphate sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phosphorylation reactions and the synthesis of flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties in various cell culture studies.
Medicine: Explored for its hepatoprotective effects and potential use in treating liver diseases such as hepatitis and cirrhosis.
Industry: Utilized in the formulation of dietary supplements and pharmaceutical products to enhance liver health
Wirkmechanismus
Silybin 11-O-phosphate sodium salt exerts its effects through several molecular mechanisms:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Hepatoprotective Activity: This compound stabilizes cell membranes, stimulates detoxification pathways, and promotes liver cell regeneration
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silybin bis-hemisuccinate
- Silybin β-cyclodextrin complex
- Silybin-N-methyl-glucamine
- Silybin-phosphatidylcholine
Uniqueness
Silybin 11-O-phosphate sodium salt stands out due to its enhanced solubility and bioavailability compared to other silybin derivatives. This makes it more effective for therapeutic applications, particularly in liver health .
Eigenschaften
CAS-Nummer |
158059-03-1 |
|---|---|
Molekularformel |
C25H22NaO13P |
Molekulargewicht |
584.4 g/mol |
IUPAC-Name |
sodium;[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-6-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2,3-dihydro-1,4-benzodioxin-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C25H23O13P.Na/c1-34-17-6-11(2-4-14(17)27)24-20(10-35-39(31,32)33)36-16-5-3-12(7-18(16)37-24)25-23(30)22(29)21-15(28)8-13(26)9-19(21)38-25;/h2-9,20,23-28,30H,10H2,1H3,(H2,31,32,33);/q;+1/p-1/t20-,23+,24-,25-;/m1./s1 |
InChI-Schlüssel |
LVRVQGOMJLNILJ-WQBQLIDWSA-M |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)COP(=O)(O)[O-])O.[Na+] |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)COP(=O)(O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


